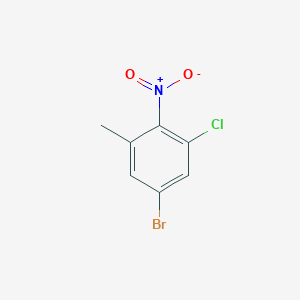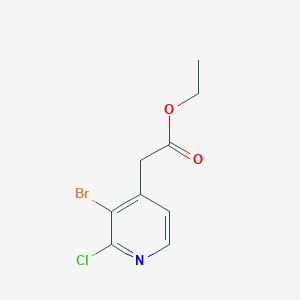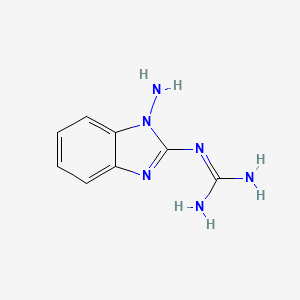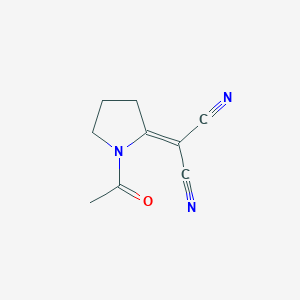![molecular formula C9H18Cl2N2 B1413543 6-(Pyrrolidin-1-yl)-3-azabicyclo[3.1.0]hexane dihydrochloride CAS No. 1949836-63-8](/img/structure/B1413543.png)
6-(Pyrrolidin-1-yl)-3-azabicyclo[3.1.0]hexane dihydrochloride
描述
6-(Pyrrolidin-1-yl)-3-azabicyclo[3.1.0]hexane dihydrochloride is a chemical compound known for its unique bicyclic structure. This compound features a pyrrolidine ring fused to a bicyclo[3.1.0]hexane scaffold, making it a subject of interest in various fields of scientific research, particularly in medicinal chemistry and pharmacology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Pyrrolidin-1-yl)-3-azabicyclo[3.1.0]hexane dihydrochloride typically involves the cyclization of 2-(bromomethyl)pyrrolidine hydrobromide with a strong base such as n-butyllithium. This reaction proceeds through an open-chain transition state facilitated by lithium coordination, resulting in the formation of the bicyclic structure .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar cyclization reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
6-(Pyrrolidin-1-yl)-3-azabicyclo[3.1.0]hexane dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can react with electrophiles to form substituted pyrrolidines and piperidines.
Oxidation and Reduction: These reactions can modify the functional groups attached to the bicyclic scaffold, potentially altering its biological activity.
Common Reagents and Conditions
Electrophiles: Common electrophiles used in substitution reactions include alkyl halides and acyl chlorides.
Oxidizing Agents: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents employed in these reactions.
Major Products
The major products formed from these reactions include various substituted pyrrolidines and piperidines, which can exhibit different pharmacological properties depending on the nature of the substituents.
科学研究应用
6-(Pyrrolidin-1-yl)-3-azabicyclo[3.1.0]hexane dihydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is used as a scaffold for designing selective ligands for histamine H3 receptors, which are involved in various central nervous system functions.
Pharmacology: It serves as a model compound for studying the structure-activity relationships of bicyclic amines and their interactions with biological targets.
作用机制
The mechanism of action of 6-(Pyrrolidin-1-yl)-3-azabicyclo[3.1.0]hexane dihydrochloride involves its interaction with specific molecular targets, such as histamine H3 receptors. By binding to these receptors, the compound can modulate the release of neurotransmitters like noradrenaline, acetylcholine, dopamine, and serotonin. This modulation affects various physiological processes, including memory function, cognition, anxiety, and pain regulation .
相似化合物的比较
Similar Compounds
6,6′-Dimethyl-1,1′,5,5′-tetraaza-6,6′-bi(bicyclo[3.1.0]hexane): This compound features a similar bicyclic structure but with additional methyl groups, which can influence its chemical and biological properties.
Histamine Analogues with Bicyclo[3.1.0]hexane Scaffold: These analogues are designed to selectively bind to histamine receptors, similar to 6-(Pyrrolidin-1-yl)-3-azabicyclo[3.1.0]hexane dihydrochloride.
Uniqueness
This compound is unique due to its specific binding affinity and selectivity for histamine H3 receptors. This selectivity makes it a valuable tool for studying the pharmacological effects of histamine receptor modulation and for developing potential therapeutic agents targeting central nervous system disorders.
属性
IUPAC Name |
6-pyrrolidin-1-yl-3-azabicyclo[3.1.0]hexane;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2.2ClH/c1-2-4-11(3-1)9-7-5-10-6-8(7)9;;/h7-10H,1-6H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USBVHVPVOUXVPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2C3C2CNC3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetic acid](/img/structure/B1413460.png)
![2-[1-(propan-2-yl)-1H-pyrazol-5-yl]cyclopropane-1-carboxylic acid](/img/structure/B1413462.png)
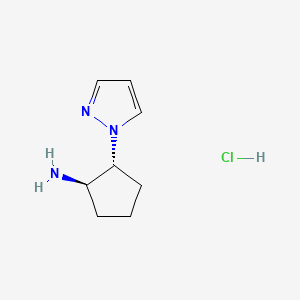
![Methyl[(5-methylfuran-2-yl)methyl]amine hydrochloride](/img/structure/B1413464.png)
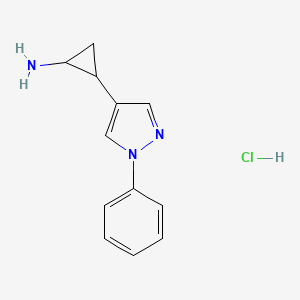
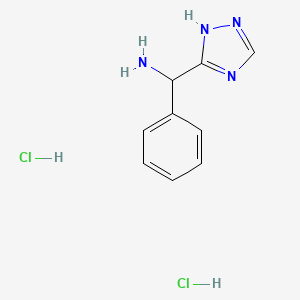
![2-(tert-butyl) 3a-methyl tetrahydropyrrolo[3,4-c]pyrrole-2,3a(1H,3H)-dicarboxylate](/img/structure/B1413472.png)
![2-((Tert-butoxycarbonyl)amino)-2-(5,8-dioxaspiro[3.4]octan-2-yl)acetic acid](/img/structure/B1413473.png)


